Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O2. It belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with an ethyl ester and a phenyl group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in the presence of a base, such as potassium carbonate, under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique fused bicyclic structure, which allows for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine: These isomeric forms have different fusion patterns of the imidazole and pyridine rings, leading to variations in their chemical and biological properties.
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILXYOUBSCYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719250 | |
Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173694-01-3 | |
Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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